Cas no 38710-51-9 (Phthalazinium, 2-methyl-, iodide)

フタラジニウム、2-メチル-、ヨウ化物(Phthalazinium, 2-methyl-, iodide)は、有機合成化学において重要な中間体として利用される化合物です。特に、複素環化合物の合成や医薬品開発の分野で有用な反応性を示します。この化合物は、高い反応性と選択性を有し、特定の条件下で効率的に官能基変換を行うことが可能です。また、ヨウ化物イオンを含むため、求核置換反応やカップリング反応にも適しています。その安定性と取り扱いの容易さから、実験室規模から工業的プロセスまで幅広く応用されています。

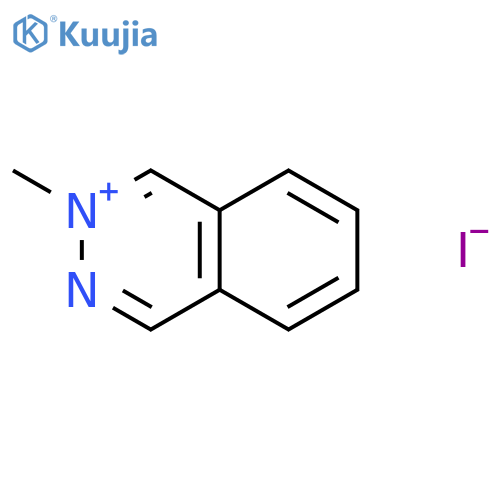

38710-51-9 structure

商品名:Phthalazinium, 2-methyl-, iodide

Phthalazinium, 2-methyl-, iodide 化学的及び物理的性質

名前と識別子

-

- Phthalazinium, 2-methyl-, iodide

- 2-Methylphthalazin-2-ium iodide

- starbld0036708

- 2-methylphthalazin-2-ium;iodide

- 38710-51-9

-

- インチ: InChI=1S/C9H9N2.HI/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-7H,1H3;1H/q+1;/p-1

- InChIKey: ZGTJQHLLPHATEO-UHFFFAOYSA-M

計算された属性

- せいみつぶんしりょう: 271.98105Da

- どういたいしつりょう: 271.98105Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 136

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 16.8Ų

Phthalazinium, 2-methyl-, iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1263333-5mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 5mg |

$360 | 2022-12-11 | |

| 1PlusChem | 1P01EW8L-5mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 5mg |

$160.00 | 2024-05-03 | |

| eNovation Chemicals LLC | Y1263333-10mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 10mg |

$1675 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1263333-1mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 1mg |

$320 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1263333-10mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 10mg |

$1770 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1263333-5mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 5mg |

$300 | 2023-09-04 | |

| A2B Chem LLC | AX73781-5mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 5mg |

$128.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1263333-1mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 1mg |

$320 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1263333-1mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 1mg |

$310 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1263333-10mg |

2-Methylphthalazin-2-ium iodide |

38710-51-9 | 97% | 10mg |

$1770 | 2025-02-25 |

Phthalazinium, 2-methyl-, iodide 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

38710-51-9 (Phthalazinium, 2-methyl-, iodide) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬